3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that features a benzodioxole ring fused to a pyrazole ring with a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Pyrazole Ring: The benzodioxole intermediate is then reacted with hydrazine and a suitable β-diketone to form the pyrazole ring.
Addition of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for novel polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to neurotransmitter receptors.
Materials Science: Its electronic properties are influenced by the presence of the trifluoromethyl group and the benzodioxole ring, which can affect its conductivity and stability in electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1H-pyrazole: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
5-(Trifluoromethyl)-1H-pyrazole:
Uniqueness
3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the benzodioxole ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)10-4-7(15-16-10)6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBFTLXZTITAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384941 | |
Record name | 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-32-2 | |
Record name | 1H-Pyrazole, 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845266-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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